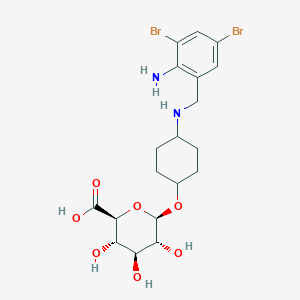
Ambroxol O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent commonly used in the treatment of respiratory diseases. Ambroxol itself is known for its ability to thin mucus, making it easier to cough up, and is widely used in conditions like chronic bronchitis and asthma. The glucuronidation of ambroxol, resulting in this compound, is a significant metabolic pathway that enhances the compound’s solubility and excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide typically involves the glucuronidation of ambroxol. This process can be carried out enzymatically using recombinant human enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and the continuous supply of substrates and cofactors. The product is then purified using techniques like chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ambroxol O-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, ambroxol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronic acid as a cofactor.
Major Products:
Hydrolysis: Ambroxol and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Ambroxol O-glucuronide has several applications in scientific research:
Mechanism of Action
Ambroxol O-glucuronide exerts its effects primarily through its role as a metabolite of ambroxol. The glucuronidation process enhances the solubility of ambroxol, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of ambroxol, reducing its potential toxicity . The molecular targets involved include UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
Propofol O-glucuronide: A metabolite of the anesthetic propofol, involved in its detoxification and excretion.
Uniqueness: Ambroxol O-glucuronide is unique due to its specific role in the metabolism of ambroxol, a widely used mucolytic agent. Unlike other glucuronides, it is primarily involved in respiratory therapy, highlighting its importance in treating respiratory diseases .
Properties
Molecular Formula |
C19H26Br2N2O7 |
|---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
SWWWCJOOFQHHAM-IOKCRUOTSA-N |
Isomeric SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















